1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride

説明

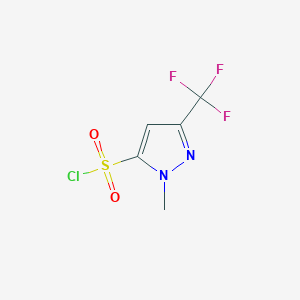

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a fluorinated heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a trifluoromethyl group at position 3, and a sulfonyl chloride moiety at position 5. This structure combines the electron-withdrawing trifluoromethyl group with the reactive sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals. The sulfonyl chloride group enables facile derivatization into sulfonamides, sulfonate esters, and other sulfur-containing compounds, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

特性

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2O2S/c1-11-4(14(6,12)13)2-3(10-11)5(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORWFSVOFMNQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride (CAS: 884340-52-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its antifungal, anti-inflammatory, and other pharmacological properties.

The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The sulfonyl chloride moiety is reactive and can be utilized in further chemical modifications to develop derivatives with improved efficacy.

Anti-inflammatory Activity

A review of pyrazole derivatives highlighted significant anti-inflammatory effects associated with related compounds. For instance, a series of pyrazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, with some compounds showing IC50 values as low as 0.02–0.04 µM against COX-2, indicating potent anti-inflammatory potential . While specific data for this compound are sparse, the presence of the trifluoromethyl group is often correlated with enhanced anti-inflammatory activity.

Synthesis and Evaluation

A notable study synthesized various pyrazole derivatives and evaluated their biological activities. The results indicated that compounds with structural modifications similar to those present in this compound exhibited promising activity against inflammatory pathways and fungal pathogens .

Toxicological Profile

The toxicological assessment of related pyrazole compounds indicates that they may exhibit acute toxicity when ingested. For example, compounds with similar structures have been classified as toxic if swallowed (H301) and can cause skin irritation (H315) . It is essential to consider these safety profiles when exploring therapeutic applications.

Data Table: Biological Activities of Related Compounds

科学的研究の応用

Antiviral Agents

One of the notable applications of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is its role as a precursor in the synthesis of potent antiviral agents. For instance, derivatives of this compound have been synthesized to inhibit the replication of viruses such as the measles virus. In a study, derivatives demonstrated high potency against MV-infected cells, achieving an effective concentration (EC) of 250 nM by inhibiting the RNA-dependent RNA polymerase complex essential for viral replication .

Medicinal Chemistry

The compound serves as a versatile building block in medicinal chemistry for developing new therapeutic agents. Its trifluoromethyl group enhances biological activity and metabolic stability, making it a valuable component in drug design. Research has shown that modifications on the pyrazole ring can lead to compounds with improved pharmacological profiles against various diseases, including cancer and viral infections .

Synthesis of Sulfonamide Derivatives

This compound can be used to synthesize sulfonamide derivatives that exhibit antibacterial properties. The sulfonyl chloride functional group allows for nucleophilic substitution reactions with amines, leading to the formation of sulfonamide drugs .

Material Science

In material science, this compound can be utilized for synthesizing functionalized polymers and coatings due to its reactive sulfonyl chloride group. These materials can exhibit unique properties such as enhanced thermal stability and chemical resistance, making them suitable for various industrial applications .

Data Table: Summary of Applications

Case Study 1: Antiviral Activity Against Measles Virus

In a study published in Antiviral Research, researchers synthesized a series of compounds based on this compound. The lead compound exhibited significant antiviral activity against measles virus-infected cells, demonstrating its potential as a therapeutic agent .

Case Study 2: Development of Sulfonamide Antibiotics

Another research effort focused on the synthesis of sulfonamide antibiotics using this compound as a precursor. The resulting compounds showed promising antibacterial activity against various strains, highlighting the utility of this compound in developing new antibiotics .

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with a range of nucleophiles, forming sulfonamides, sulfonate esters, and related derivatives.

Reagents and Conditions:

-

Amines: React with primary or secondary amines in aprotic solvents (e.g., dichloromethane, THF) under basic conditions (e.g., pyridine, triethylamine) at 0–25°C.

-

Alcohols/Thiols: React in the presence of bases (e.g., NaH, K₂CO₃) to form sulfonate esters or sulfonothioates.

Example Reactions:

The trifluoromethyl group increases the electrophilicity of the sulfonyl chloride, accelerating substitution kinetics compared to non-fluorinated analogs .

Hydrolysis

Hydrolysis of the sulfonyl chloride group generates the corresponding sulfonic acid, a reaction critical for further functionalization or purification.

Conditions:

-

Aqueous hydrolysis in H₂O/THF (1:1) at 25°C for 12h.

-

Acidic/basic conditions may accelerate the process.

Mechanism:

The reaction is exothermic and typically quantitative (>95% yield).

Coupling Reactions in Medicinal Chemistry

The compound serves as a key intermediate in synthesizing bioactive molecules. For example:

-

Antiviral Agents: Coupling with aminopyrrolidine sulfonamides yields non-nucleoside inhibitors of viral RNA polymerases (EC₅₀ values in nanomolar range) .

-

Agrochemicals: Reactions with heterocyclic amines produce herbicidal and fungicidal derivatives .

Case Study:

A derivative, 1-methyl-3-(trifluoromethyl)-N-[4-sulfonylphenyl]-1H-pyrazole-5-carboxamide , demonstrated potent inhibition of measles virus RNA polymerase (EC₅₀ = 250 nM) .

Functionalization of the Pyrazole Ring

The pyrazole ring can undergo further modifications post-substitution:

Bromination

-

Reagent: N-Bromosuccinimide (NBS) in CCl₄ at 40°C.

-

Product: 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride.

-

Application: Brominated derivatives enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Lithiation/Electrophilic Trapping

-

Conditions: Lithiation with LDA at –78°C in THF, followed by quenching with electrophiles (e.g., CO₂, aldehydes).

-

Product: Functionalized pyrazoles with carboxylates or hydroxyl groups at the 4-position .

Stability and Handling Considerations

類似化合物との比較

Comparison with Similar Compounds

Positional Isomerism: 4-Sulfonyl vs. 5-Sulfonyl Chloride

The positional isomer 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (C₅H₄ClF₃N₂O₂S) differs in the sulfonyl chloride placement (position 4 vs. 5). Positional isomerism significantly impacts reactivity and biological interactions. No direct bioactivity data are available for either isomer, but molecular docking studies on analogous oxadiazole derivatives suggest that substituent positioning affects binding to target proteins like succinate dehydrogenase (SDH) .

Pyrazole Sulfonyl Chlorides Without Trifluoromethyl Groups

1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS 89501-90-6) lacks the trifluoromethyl group. Its melting point (36–39°C) is lower than that of trifluoromethyl-containing analogs, reflecting reduced molecular rigidity. The absence of the trifluoromethyl group diminishes electron-withdrawing effects, reducing its reactivity in nucleophilic substitutions compared to the target compound .

Functional Group Variations: Sulfonyl Chloride vs. Thioether/Carbonyl Chloride

- 1,3,4-Oxadiazole Thioethers : Derivatives like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (melting point 113–114°C, 83.3% yield) exhibit fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum), attributed to the thioether linkage and pyrazole core . In contrast, sulfonyl chlorides are more reactive toward amines and alcohols, enabling broader derivatization.

- Carbonyl Chloride Analogs : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is used in carboxamide synthesis. Sulfonyl chlorides generally outperform carbonyl chlorides in leaving-group ability, favoring nucleophilic aromatic substitutions .

Heterocyclic Hybrids: Thiophene-Pyrazole Sulfonyl Chlorides

5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride (CAS 230295-11-1) incorporates a thiophene ring. However, the direct pyrazole-sulfonyl chloride structure of the target compound offers simpler synthetic routes and reduced steric hindrance .

Data Tables

Table 1: Physical Properties of Selected Pyrazole Derivatives

準備方法

Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Core

The foundational step is the synthesis of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold, which is critical for subsequent sulfonylation.

Starting Materials and Reaction : The key precursor is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes condensation with methyl hydrazine hydrochloride to form a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. This one-step reaction is performed under controlled temperature conditions to optimize yield and selectivity.

Separation of Isomers : Due to the formation of regioisomeric mixtures, an efficient separation technique based on boiling point versus pressure diagram analysis is employed. Distillation under reduced pressure allows isolation of the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole with high purity.

Functionalization of Pyrazole : Lithiation of the pyrazole ring, particularly at the 5-position, is achieved using strong bases in flow reactors. This step enables electrophilic trapping to introduce various functional groups, including sulfonyl chloride, aldehyde, acid, boron pinacolate, and lithium sulfinate.

Alternative Synthetic Routes and Optimization

Flow Chemistry for Lithiation : Use of flow reactors for lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole enables precise control of reaction parameters, reducing precipitation and improving yields of functionalized intermediates, including sulfonyl chloride derivatives.

Regioselective Functionalization : Bromination using N-bromosuccinimide (NBS) under mild conditions allows selective functionalization at the 4-position of the pyrazole ring, which can be further transformed via halogen-metal exchange to introduce sulfonyl chloride or other groups.

Isomer Selectivity : Patent literature reports methods to enhance selectivity for the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol isomer, a precursor to sulfonyl chloride derivatives, by optimizing reaction conditions such as temperature, solvent, and reagent ratios.

Summary of Research Findings

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride relies on a robust preparation of the trifluoromethylated pyrazole core followed by selective sulfonylation.

Flow chemistry and regioselective bromination are key enabling technologies that improve yields and selectivity.

Reaction monitoring by TLC and LC-MS, combined with careful workup and purification, ensures high purity of the final sulfonyl chloride product.

Optimization of reaction parameters, including temperature, solvent, and reagent ratios, significantly enhances isomeric selectivity and overall efficiency.

This comprehensive approach integrates scalable synthetic methods, modern flow techniques, and regioselective functionalization strategies, making the preparation of this compound practical and efficient for industrial and research applications.

Q & A

Q. What computational tools are employed to predict the reactivity of this sulfonyl chloride in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the sulfonyl chloride group and predict reaction pathways with nucleophiles. references the use of Gaussian 16 software to calculate Fukui indices, identifying the sulfur atom as the most electrophilic site. Molecular dynamics simulations further assess solvent effects on reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。